

An In-depth Technical Guide to Sulfo-Cy5 Fluorophore

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-Bis-(*N,N'*-carboxylic acid)-Cy5

Cat. No.: B13423929

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, applications, and experimental considerations for the Sulfo-Cy5 fluorophore, a versatile and widely used dye in biological research.

Core Properties of Sulfo-Cy5

Sulfo-Cy5 is a water-soluble, far-red fluorescent dye belonging to the cyanine dye family.^[1] The addition of sulfonate groups enhances its hydrophilicity, making it particularly well-suited for labeling proteins, nucleic acids, and other biomolecules in aqueous environments without the need for organic co-solvents.^{[1][2]} Its bright fluorescence, high photostability, and low background autofluorescence in the far-red spectrum make it an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and *in vivo* imaging.^[1]

Physicochemical and Spectroscopic Properties

The key quantitative properties of Sulfo-Cy5 are summarized in the table below, providing a quick reference for experimental design and instrument setup.

Property	Value	References
Excitation Maximum (λ_{ex})	~646 nm	[1]
Emission Maximum (λ_{em})	~662 nm	[1]
Molar Extinction Coefficient (ϵ)	~271,000 $\text{cm}^{-1}\text{M}^{-1}$	[2]
Quantum Yield (Φ)	~0.28	[2]
Recommended Laser Line	633 nm or 647 nm	[3]
Solubility	High in water, DMSO, DMF	[2][3]
pH Sensitivity	Fluorescence intensity is largely independent of pH in the range of 4-10.	[3][4][5]
Chemical Formula (Carboxylic Acid)	$\text{C}_{33}\text{H}_{40}\text{N}_2\text{O}_8\text{S}_2$	[6]
Molecular Weight (Carboxylic Acid)	~656.81 g/mol	[6]

Chemical Structure and Available Chemistries

The core structure of Sulfo-Cy5 is based on a polymethine chain connecting two indolenine rings, with sulfonate groups providing water solubility. The IUPAC name for the carboxylic acid form is 2-((1E,3E)-5-((E)-1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate.[6]

The image you are requesting does not exist or is no longer available.

imgur.com

Figure 1: Chemical structure of Sulfo-Cy5 carboxylic acid.

Sulfo-Cy5 is commercially available with a variety of reactive groups to facilitate conjugation to different functional groups on target biomolecules. The most common of these is the N-

hydroxysuccinimide (NHS) ester, which reacts with primary amines. Other available forms include:

- Carboxylic Acid: Can be activated to react with primary amines.
- Amine: For conjugation to electrophiles.
- Maleimide: For reaction with thiol groups.
- Azide and Alkyne: For use in "click chemistry" reactions.

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible experiments. Below are protocols for common applications of Sulfo-Cy5.

Protocol for Antibody Labeling with Sulfo-Cy5 NHS Ester

This protocol describes the covalent labeling of an antibody with Sulfo-Cy5 NHS ester.

Materials:

- Purified antibody (2-10 mg/mL in an amine-free buffer like PBS).
- Sulfo-Cy5 NHS ester.
- Anhydrous dimethyl sulfoxide (DMSO).
- 1 M Sodium Bicarbonate, pH 8.5-9.5.
- Purification column (e.g., Sephadex G-25).
- Phosphate-buffered saline (PBS), pH 7.2-7.4.

Procedure:

- Antibody Preparation:

- Ensure the antibody is in an amine-free buffer (e.g., PBS). If Tris or glycine are present, dialyze the antibody against PBS.
- Adjust the antibody concentration to 2-10 mg/mL.[\[7\]](#)
- Adjust the pH of the antibody solution to 8.5-9.5 using 1 M sodium bicarbonate. This is the optimal pH for the NHS ester reaction.[\[7\]](#)
- Dye Preparation:
 - Dissolve the Sulfo-Cy5 NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.
- Conjugation Reaction:
 - A common starting point for the molar ratio of dye to antibody is 10:1. This may need to be optimized for your specific antibody.[\[8\]](#)[\[9\]](#)
 - Add the calculated volume of the dye solution to the antibody solution while gently vortexing.
 - Incubate the reaction for 1 hour at room temperature, protected from light.[\[8\]](#)
- Purification:
 - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
 - Equilibrate the column with PBS.
 - Apply the reaction mixture to the column and collect the fractions containing the labeled antibody (the first colored band to elute).
- Characterization (Optional but Recommended):
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).

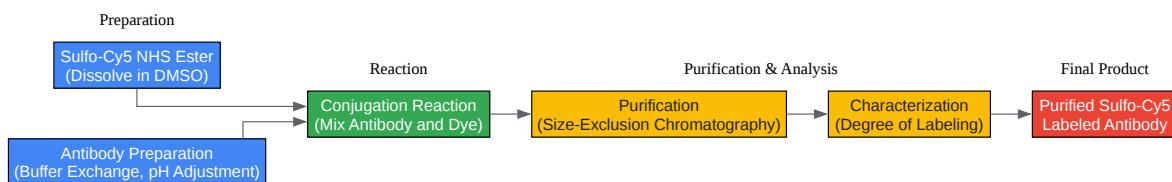
Protocol for Immunofluorescence Staining of Cells

This protocol provides a general procedure for staining cells with a Sulfo-Cy5 conjugated antibody.

Materials:

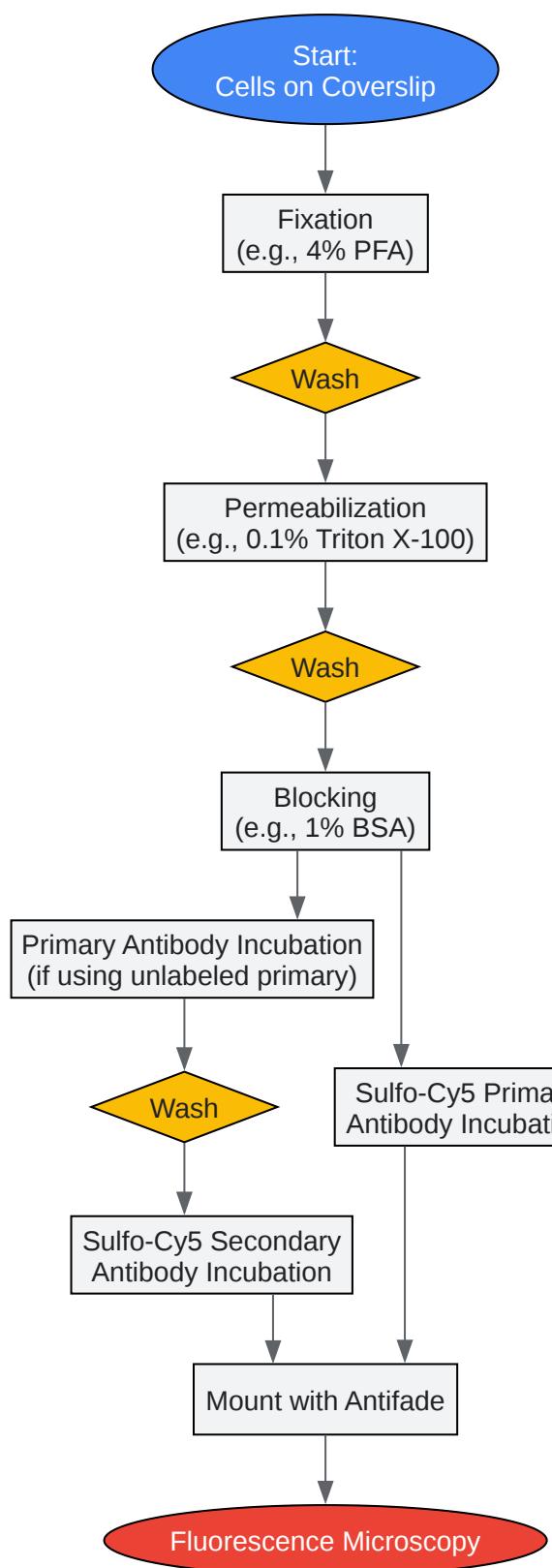
- Cells cultured on coverslips or in a multi-well plate.
- Sulfo-Cy5 conjugated primary or secondary antibody.
- Fixation buffer (e.g., 4% paraformaldehyde in PBS).
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
- Blocking buffer (e.g., 1% BSA in PBS).
- Wash buffer (PBS).
- Antifade mounting medium.

Procedure:


- Cell Preparation:
 - Wash the cells with PBS.
 - Fix the cells with fixation buffer for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
 - If staining intracellular targets, permeabilize the cells with permeabilization buffer for 10 minutes.
 - Wash the cells three times with PBS.
- Staining:
 - Block non-specific binding by incubating the cells in blocking buffer for 30-60 minutes.

- Dilute the Sulfo-Cy5 conjugated antibody in the blocking buffer to the desired concentration.
- Incubate the cells with the diluted antibody for 1 hour at room temperature, protected from light.
- Wash the cells three times with PBS.

- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Image the cells using a fluorescence microscope with appropriate filters for Sulfo-Cy5 (Excitation: ~640 nm, Emission: ~660 nm).


Visualizations

The following diagrams illustrate common workflows and logical relationships in experiments utilizing Sulfo-Cy5.

[Click to download full resolution via product page](#)

Diagram 1: Workflow for covalent labeling of an antibody with Sulfo-Cy5 NHS ester.

[Click to download full resolution via product page](#)

Diagram 2: Generalized workflow for immunofluorescence staining using a Sulfo-Cy5 conjugate.

Conclusion

Sulfo-Cy5 is a robust and versatile far-red fluorophore with excellent properties for a wide range of biological applications. Its high water solubility, brightness, and photostability, combined with its availability in various reactive forms, make it a valuable tool for researchers in cell biology, immunology, and drug development. By following well-defined protocols and understanding its core properties, researchers can effectively utilize Sulfo-Cy5 to generate high-quality, reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 2. Sulfo-Cyanine 5 NHS ester (A270297) | Antibodies.com [antibodies.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Sulfo-Cyanine 5 NHS ester | AAT Bioquest [aatbio.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Sulfo-Cy5 Fluorophore]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13423929#understanding-sulfo-cy5-fluorophore-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com